6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrimidin-4-ol
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Overview
Description
6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrimidin-4-ol is a complex organic compound that features a pyrimidine ring substituted with a hydroxyl group and a piperazine ring substituted with a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrimidin-4-ol typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2,4-dichloropyrimidine, the hydroxyl group can be introduced via nucleophilic substitution using a hydroxide source.
Formation of the Piperazine Ring:
Coupling of the Two Rings: The final step involves coupling the pyrimidine and piperazine rings through a methanone linkage, which can be achieved using a suitable coupling reagent such as carbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The methanone linkage can be reduced to form a methylene bridge.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of methylene-bridged compounds.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving pyrimidine and piperazine derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrimidin-4-ol would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(6-Hydroxypyrimidin-4-yl)(4-phenylpiperazin-1-yl)methanone: Similar structure but with a phenyl group instead of a tolyl group.
(6-Hydroxypyrimidin-4-yl)(4-(p-tolyl)piperazin-1-yl)methanone: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
Uniqueness
The presence of the meta-tolyl group in 6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrimidin-4-ol may confer unique steric and electronic properties, potentially leading to different biological activities and chemical reactivities compared to its analogs.
Properties
IUPAC Name |
4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12-3-2-4-13(9-12)19-5-7-20(8-6-19)16(22)14-10-15(21)18-11-17-14/h2-4,9-11H,5-8H2,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZVTEYOGBVAGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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